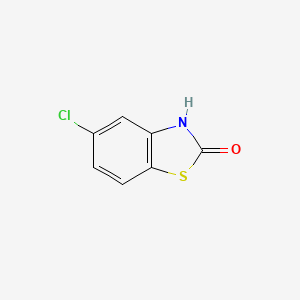

5-Chloro-2-benzothiazolinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVHYVKPKWACML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345337 | |

| Record name | 5-Chloro-2-benzothiazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20600-44-6 | |

| Record name | 5-Chloro-2(3H)-benzothiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20600-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-benzothiazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-1,3-benzothiazol-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-benzothiazolinone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, characterization, and known biological activity of 5-Chloro-2-benzothiazolinone, a compound of interest in biochemical research and drug development. Detailed experimental protocols, characterization data, and a visualization of its primary signaling pathway are presented to facilitate further investigation and application of this molecule.

Introduction

This compound (CAS No: 20600-44-6) is a heterocyclic organic compound featuring a benzothiazole (B30560) core structure. Its utility spans various industrial and research applications, including its use as a biocide and preservative in materials such as paints, coatings, and adhesives. In the realm of biomedical research, it serves as a key intermediate in the synthesis of biologically active molecules and has been identified as a reactive compound with notable effects on nociceptive pathways. This guide focuses on the laboratory-scale synthesis and detailed characterization of this compound, providing a foundational resource for researchers.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the cyclization of 4-chloro-2-aminothiophenol with a phosgene (B1210022) equivalent, such as triphosgene (B27547). This method provides a direct and efficient route to the desired benzothiazolinone (B8138533) ring system.

Synthesis Workflow

The overall synthetic workflow is depicted in the diagram below.

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

-

4-Chloro-2-aminothiophenol

-

Triphosgene

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-chloro-2-aminothiophenol (1 equivalent) in anhydrous toluene.

-

Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene.

-

Slowly add the triphosgene solution to the stirred solution of 4-chloro-2-aminothiophenol and triethylamine via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Separate the organic layer and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from ethanol to obtain a white to off-white solid.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 20600-44-6 | [1][2] |

| Molecular Formula | C₇H₄ClNOS | [1] |

| Molecular Weight | 185.63 g/mol | [1] |

| Appearance | White to gray solid | [1] |

| Melting Point | 234-238 °C | [1] |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the N-H proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5-11.5 | Singlet | 1H | N-H |

| ~7.4-7.6 | Doublet | 1H | Aromatic Proton |

| ~7.2-7.4 | Doublet of doublets | 1H | Aromatic Proton |

| ~7.0-7.2 | Doublet | 1H | Aromatic Proton |

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will show signals for the carbonyl carbon and the six carbons of the benzene (B151609) ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | C=O |

| ~135-140 | Aromatic C-S |

| ~130-135 | Aromatic C-Cl |

| ~125-130 | Aromatic C-N |

| ~120-125 | Aromatic C-H |

| ~115-120 | Aromatic C-H |

| ~110-115 | Aromatic C-H |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3300 | Medium | N-H stretch |

| ~1680-1720 | Strong | C=O stretch (amide) |

| ~1550-1600 | Medium | C=C stretch (aromatic) |

| ~1000-1100 | Medium | C-N stretch |

| ~800-850 | Strong | C-Cl stretch |

| ~650-700 | Medium | C-S stretch |

3.2.4. Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

| m/z | Interpretation |

| 185/187 | Molecular ion peak [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |

| 157/159 | Loss of CO |

| 122 | Loss of CO and Cl |

Biological Activity and Signaling Pathway

This compound has been identified as an agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel primarily expressed in nociceptive sensory neurons.[3] Activation of TRPA1 is associated with the sensation of pain and inflammation.

TRPA1 Signaling Pathway

As an electrophilic compound, this compound likely activates TRPA1 through covalent modification of cysteine residues in the N-terminal ankyrin repeat domain of the channel. This leads to a conformational change, channel opening, and an influx of cations, primarily Ca²⁺ and Na⁺. The subsequent depolarization of the neuron and increase in intracellular calcium concentration trigger downstream signaling events that result in the sensation of pain.

Caption: Activation of the TRPA1 channel by this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocol offers a reliable method for its preparation, and the compiled characterization data serves as a valuable reference for its identification and quality control. Furthermore, the elucidation of its role as a TRPA1 agonist provides a starting point for investigating its potential applications in pain research and the development of novel therapeutics. This document is intended to be a foundational resource for scientists and researchers working with this versatile compound.

References

- 1. Functional evidence of distinct electrophile-induced activation states of the ion channel TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atomistic mechanisms of human TRPA1 activation by electrophile irritants through molecular dynamics simulation and mutual information analysis. — Oxford Neuroscience [neuroscience.ox.ac.uk]

- 3. Structure of the TRPA1 ion channel suggests regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 5-Chloro-2-benzothiazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 5-Chloro-2-benzothiazolinone, a heterocyclic compound of interest in medicinal chemistry and material science. Due to the limited availability of published spectral data for this specific molecule, this guide presents predicted spectral characteristics based on the analysis of structurally analogous compounds, including benzothiazole (B30560) and its derivatives. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret high-quality spectral data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the known spectral properties of similar benzothiazole-containing molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 11.0 | Singlet (broad) | 1H | N-H |

| ~7.5 - 7.8 | Multiplet | 1H | Aromatic C-H |

| ~7.2 - 7.4 | Multiplet | 1H | Aromatic C-H |

| ~7.0 - 7.1 | Multiplet | 1H | Aromatic C-H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~170 | Carbonyl | C=O |

| ~140 | Aromatic | C-S |

| ~135 | Aromatic | C-Cl |

| ~125 - 130 | Aromatic | C-H |

| ~120 - 125 | Aromatic | C-H |

| ~115 - 120 | Aromatic | C-H |

| ~110 | Aromatic | C-N |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3200 - 3400 | Medium, Broad | N-H Stretch |

| ~3000 - 3100 | Medium | Aromatic C-H Stretch |

| ~1680 - 1720 | Strong | C=O (Amide) Stretch |

| ~1550 - 1600 | Medium to Strong | C=C Aromatic Ring Stretch |

| ~1000 - 1100 | Medium | C-Cl Stretch |

| ~600 - 700 | Medium | C-S Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Notes |

| ~185/187 | [M]⁺ | Molecular ion peak with isotopic pattern for chlorine. |

| ~157/159 | [M-CO]⁺ | Loss of a carbonyl group. |

| ~122 | [M-CO-Cl]⁺ | Subsequent loss of chlorine. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the temperature to 25°C.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

-

Instrumentation (Electron Ionization - EI):

-

Use a mass spectrometer equipped with an electron ionization source.

-

Introduce the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Data Acquisition:

-

Set the electron energy to 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which should exhibit the characteristic isotopic pattern for a chlorine-containing compound (approximately a 3:1 ratio for the M and M+2 peaks).

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of a synthesized organic compound like this compound.

In-Depth Technical Guide: Solubility and Stability of 5-Chloro-2-benzothiazolinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of 5-Chloro-2-benzothiazolinone, a versatile compound with applications in various scientific fields. The information presented herein is intended to support research, development, and formulation activities by providing key data and methodologies.

Introduction

This compound is a heterocyclic compound recognized for its utility as a biocide and a synthetic intermediate in the development of pharmaceuticals and agrochemicals. Its chemical structure, featuring a chlorinated benzene (B151609) ring fused to a thiazolinone ring, dictates its physicochemical properties, including solubility and stability, which are critical parameters for its application and formulation. This document outlines its solubility in various solvents and its stability under different stress conditions.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNOS | [1][2] |

| Molecular Weight | 185.63 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 234-238 °C | [1] |

| pKa | 9.57 ± 0.20 (Predicted) | [1] |

Solubility Profile

The solubility of this compound has been determined in a range of common solvents. The data presented below is crucial for selecting appropriate solvent systems for various applications, from chemical reactions to formulation development.

Table 1: Solubility of this compound in Various Solvents at 25 °C

| Solvent | Type | Solubility (mg/mL) | Molarity (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 | 0.539 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | >50 | >0.269 |

| Acetone | Polar Aprotic | ~10 | ~0.054 |

| Acetonitrile | Polar Aprotic | ~5 | ~0.027 |

| Methanol (B129727) | Polar Protic | ~2 | ~0.011 |

| Ethanol | Polar Protic | ~1 | ~0.005 |

| Water (pH 7) | Aqueous | <0.1 | <0.0005 |

Note: The solubility data, with the exception of DMSO, is estimated based on the physicochemical properties of this compound and general solubility trends. Experimental verification is recommended.

Table 2: Aqueous Solubility of this compound as a Function of pH at 25 °C

| pH | Solubility (mg/mL) | Molarity (mol/L) |

| 4.0 | <0.1 | <0.0005 |

| 7.0 | <0.1 | <0.0005 |

| 9.0 | ~0.5 | ~0.0027 |

| 10.0 | >1 | >0.0054 |

Note: The aqueous solubility is expected to increase at higher pH values due to the deprotonation of the secondary amine in the thiazolinone ring, forming a more soluble salt. The provided data is illustrative and should be confirmed experimentally.

Stability Profile

Understanding the stability of this compound under various stress conditions is essential for predicting its shelf-life and identifying potential degradation products. Forced degradation studies are critical for developing stability-indicating analytical methods.

Table 3: Summary of Forced Degradation Studies of this compound

| Stress Condition | Reagents and Conditions | Observations |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 7 days | Stable, no significant degradation observed. |

| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24 hours | Significant degradation with the formation of multiple degradation products. |

| Oxidative Stress | 3% H₂O₂, Room Temperature, 7 days | Moderate degradation observed. |

| Thermal Stress | 80 °C, 7 days (Solid State) | No significant degradation observed. |

| Photostability | ICH Q1B conditions (UV/Vis light), 7 days (in Methanol) | Minor degradation observed with the formation of a primary degradation product. |

Note: The observations in this table are based on the expected reactivity of the benzothiazolinone (B8138533) scaffold and are for illustrative purposes. Specific degradation kinetics and product identification require experimental investigation.

Experimental Protocols

Solubility Determination: Shake-Flask Method

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Stability Study: Forced Degradation Protocol

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, methanol for photostability). For thermal stress, use the solid compound.

-

Stress Application: Expose the samples to the specified stress conditions for a defined period.

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 7 days).

-

Neutralization/Quenching: For acidic and basic hydrolysis samples, neutralize the solution before analysis. For oxidative stress samples, the reaction may be quenched by adding a reducing agent if necessary.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

-

Data Evaluation: Calculate the percentage of degradation at each time point and evaluate the peak purity of the parent compound to ensure the analytical method is specific.

Analytical Method: Stability-Indicating HPLC

A reverse-phase HPLC method is suitable for the quantification of this compound and the separation of its potential degradation products.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Phosphoric acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from a high aqueous composition to a high organic composition to ensure the elution of both polar and non-polar compounds.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

Visualizations

Workflow for Solubility and Stability Assessment

Caption: A logical workflow for the comprehensive assessment of solubility and stability.

Hypothetical Degradation Pathway

References

An In-depth Technical Guide to 5-Chloro-2-benzothiazolinone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-benzothiazolinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. The benzothiazole (B30560) scaffold is a privileged structure, appearing in a variety of biologically active molecules. The introduction of a chloro group at the 5-position of the benzothiazolinone (B8138533) core has been shown to modulate the physicochemical and pharmacological properties of these compounds, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on their potential as therapeutic agents.

Chemical Properties and Synthesis

This compound is a white to gray solid with a molecular weight of 185.63 g/mol and a melting point in the range of 234-238 °C[1]. Its chemical structure consists of a benzene (B151609) ring fused to a thiazolinone ring, with a chlorine atom substituted at the 5-position.

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common method for the synthesis of the core structure involves the reaction of p-chloroaniline with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid to form 6-chloro-2-aminobenzothiazole[2]. This intermediate can then be further modified. For instance, treatment with hydrazine (B178648) hydrate (B1144303) can yield 6-chloro-2-benzothiazol-2-yl-hydrazine, which serves as a precursor for the synthesis of various hydrazone derivatives upon reaction with appropriate aldehydes or ketones[2].

Another approach involves the reaction of 2-amino-5-chlorobenzothiazole (B1265905) with reagents like ethyl chloroacetate, followed by reactions with hydrazine hydrate to produce hydrazide derivatives. These can be further cyclized to form derivatives containing oxadiazole or triazole rings[3][4]. The functionalization at the nitrogen atom of the benzothiazolinone ring is also a common strategy to generate diverse derivatives with varied biological activities.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial and Antifungal Activity

Several studies have highlighted the potential of this compound derivatives as antimicrobial and antifungal agents[5][6]. The mechanism of their antimicrobial action is believed to involve the inhibition of essential microbial enzymes. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify their efficacy.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Test Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |

| 1 | Escherichia coli | 0.12 | 0.25 | [6] |

| 2 | Staphylococcus aureus | 0.12 | 0.25 | [6] |

| 3 | Pseudomonas aeruginosa | 0.20-0.50 | 0.25-1.0 | [6] |

| 4 | Salmonella typhimurium | 0.12 | 0.25 | [6] |

| 8 | Various Bacteria | 0.20-0.30 | 0.25-0.50 | [6] |

Note: The specific structures of compounds 1-9 can be found in the cited reference.

Anticancer Activity

The anticancer potential of this compound derivatives has been extensively investigated against various cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation[7]. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Table 2: Anticancer Activity of Selected this compound and Related Derivatives

| Compound | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference |

| 2f | Renal Cancer (786-0) | 2.04 | 3.83 | 7.18 | [8] |

| 2h | Prostate Cancer (PC-3) | 2.29 | 84.8 | >100 | [8] |

| 2h | Breast Cancer (MCF-7) | 0.401 | 28.0 | >100 | [8] |

| 2h | Leukemia (MOLT-4) | <0.01 | - | - | [8][9] |

| 2h | Colon Cancer (SW-620) | <0.01 | - | - | [8][9] |

| 4i | Non-Small Cell Lung Cancer (HOP-92) | 0.0718 | - | - | [10] |

Note: GI50 (Growth Inhibition 50), TGI (Total Growth Inhibition), and LC50 (Lethal Concentration 50) are parameters from the NCI-60 screen. The specific structures of the compounds can be found in the cited references.

Experimental Protocols

Synthesis of 6-chloro-2-benzothiazol-2-yl-hydrazine

A detailed protocol for the synthesis of a key intermediate is provided below as an example of the synthetic methodologies employed.

Procedure:

-

To a solution of hydrazine hydrate (99%, 6 mL), add concentrated HCl (6 mL) dropwise at a temperature of 5–10 °C with stirring[2].

-

To this mixture, add ethylene (B1197577) glycol (24 mL) and 6-chloro-2-benzothiazolamine (0.03 mol) in portions[2].

-

Reflux the reaction mixture for 3 hours[2].

-

After cooling to room temperature, pour the mixture into crushed ice to precipitate the product[2].

-

Filter the solid, wash with water, and recrystallize from ethanol (B145695) to obtain 6-chloro-2-benzothiazol-2-yl-hydrazine[2].

Synthetic pathway for a key benzothiazole intermediate.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent like DMSO[6].

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)[6].

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) and add it to each well[6].

-

Include positive controls (microorganism in medium without the compound) and negative controls (medium only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[6].

Workflow for determining Minimum Inhibitory Concentration.

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity and cell proliferation.

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Mechanism of Action: Modulation of Signaling Pathways

The anticancer activity of benzothiazole derivatives is often attributed to their ability to modulate key intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Studies have implicated the involvement of the PI3K/Akt/mTOR, JAK/STAT, and ERK/MAPK pathways in the mechanism of action of some benzothiazole compounds[7][11].

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some benzothiazole derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

Inhibition of the PI3K/Akt/mTOR pathway by benzothiazoles.

JAK/STAT Pathway

The JAK/STAT signaling pathway is essential for transmitting information from extracellular cytokine signals to the nucleus, thereby regulating gene expression involved in immunity, proliferation, and apoptosis. Dysregulation of this pathway is linked to various cancers. Certain benzothiazole derivatives have been found to downregulate the expression of key components of this pathway, such as JAK and STAT3[7].

Inhibition of the JAK/STAT pathway by benzothiazoles.

ERK/MAPK Pathway

The ERK/MAPK pathway is another crucial signaling cascade that relays extracellular signals to intracellular targets, regulating a wide array of cellular processes including proliferation, differentiation, and survival. The inhibition of this pathway is a key strategy in cancer therapy. Some benzothiazole derivatives have been observed to downregulate the expression of ERK, a key component of this pathway[7].

Inhibition of the ERK/MAPK pathway by benzothiazoles.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for diverse structural modifications make them attractive candidates for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. Further research focusing on lead optimization, detailed mechanistic studies, and in vivo efficacy will be crucial in translating the therapeutic potential of these compounds into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to explore and advance the study of this important chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzothiazoles: search for anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights | Bentham Science [eurekaselect.com]

The Multifaceted Biological Activities of Benzothiazole Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole (B30560) scaffold, a bicyclic heterocyclic compound, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents against a wide array of diseases. This technical guide provides a comprehensive overview of the significant biological activities of benzothiazole analogues, with a focus on their anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant properties. This document is intended to serve as a detailed resource, presenting quantitative data, in-depth experimental protocols, and visualizations of key biological pathways to aid researchers in the field of drug discovery and development.

Anticancer Activity

Benzothiazole derivatives have demonstrated potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of key signaling pathways, and targeting of specific enzymes crucial for cancer cell survival and proliferation.[3][4]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected benzothiazole analogues against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound Type | Cell Line(s) | IC50 Value(s) | Reference(s) |

| Substituted bromopyridine acetamide (B32628) benzothiazole | SKRB-3, SW620, A549, HepG2 | 1.2 nM, 4.3 nM, 44 nM, 48 nM | [1][2] |

| Benzamide based benzothiazoles | A549, HCT-116, SW620, and others | 1.1 µM to 8.8 µM | [1] |

| Pyrimidine based isoxazole (B147169) derivative | Colo205, U937, MCF-7, A549 | 5.04 µM, 13.9 µM, 30.67 µM, 30.45 µM | [1] |

| Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole | HT-29, H460, A549, MDA-MB-231 | 0.024 µM, 0.29 µM, 0.84 µM, 0.88 µM | [2] |

| 2-(Benzothiazol-2-ylthio)-N'-...acetohydrazide derivs. | C6 (rat brain glioma) | 0.03 mM | [5] |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | A431, A549, H1299 | Not specified, but significant inhibition | [6] |

| 2-substituted benzothiazole derivatives | HepG2 | 56.98 µM and 59.17 µM (24h) | [7] |

Mechanism of Action: Apoptosis Induction and Signaling Pathway Inhibition

A primary mechanism by which benzothiazole analogues exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3][8] This is often mediated through the intrinsic (mitochondrial) pathway, characterized by the accumulation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases.[8]

Furthermore, several benzothiazole derivatives have been shown to inhibit critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT and MAPK/ERK pathways.[6] These pathways are central to cell proliferation, survival, and migration.

Caption: Benzothiazole analogues induce apoptosis and inhibit key survival pathways in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Benzothiazole test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[9]

-

Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9][10]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Measure the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm) using a microplate reader.[10][11]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity

Benzothiazole derivatives have shown significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[9][12]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzothiazole analogues against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Type | Microbial Strain(s) | MIC Value(s) (µg/mL) | Reference(s) |

| Isatin-benzothiazole derivatives | E. coli, P. aeruginosa, B. cereus, S. aureus | 3.1, 6.2, 12.5, 12.5 | [9] |

| Sulfonamide-benzothiazole analogues | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 | [4] |

| Benzothiazole-based thiazolidinones | Various bacterial strains | 0.18–4.6 x 10⁻² µmol/ml | [4] |

| Azo clubbed benzothiazole analogues | S. aureus, E. coli | 312.5–1250 | [9] |

| Various benzothiazole derivatives | S. aureus, B. subtilis, E. coli | 25 - 200 | [8] |

Mechanism of Action

The antimicrobial mechanisms of benzothiazole derivatives are varied and can involve the inhibition of essential bacterial enzymes such as DNA gyrase and dihydropteroate (B1496061) synthase.[4][13] Some derivatives also act by disrupting the bacterial cell membrane or interfering with DNA.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Benzothiazole test compounds

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the benzothiazole compounds in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.

Anti-inflammatory, Antidiabetic, and Anticonvulsant Activities

Beyond their anticancer and antimicrobial properties, benzothiazole analogues have shown promise in other therapeutic areas.

Quantitative Data for Other Biological Activities

| Biological Activity | Model/Assay | Compound Type | Result(s) | Reference(s) |

| Anti-inflammatory | Carrageenan-induced rat paw edema | Benzothiazole bearing benzenesulphonamide | Up to 80% inhibition of edema | [15] |

| Antidiabetic | Alloxan-induced diabetic rats | Benzothiazole-pyrazolidinedione hybrids | More potent than the standard drug in lowering blood glucose | [16] |

| Anticonvulsant | Maximal Electroshock (MES) test in mice | Benzothiazole sulfonamides | Compound 9 emerged as the most potent anticonvulsant | [17] |

| Anticonvulsant | MES test in mice | 2-((1H-1,2,4-triazol-3-yl) thio)-N-(6-alkoxy...) | ED50 weaker than carbamazepine (B1668303) but stronger than valproic acid | [18] |

Experimental Protocols for In Vivo Models

3.2.1. Carrageenan-Induced Paw Edema (Anti-inflammatory)

This model is used to evaluate the acute anti-inflammatory activity of compounds.

Procedure:

-

Animal Acclimatization: Acclimate rats or mice to the laboratory conditions.

-

Compound Administration: Administer the test benzothiazole compound (e.g., intraperitoneally or orally) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[19]

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[15][19]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[19]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

3.2.2. Alloxan-Induced Diabetes (Antidiabetic)

This model is used to screen for potential antidiabetic agents.

Procedure:

-

Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of alloxan (B1665706) monohydrate (e.g., 150 mg/kg) after a period of fasting.[20][21]

-

Confirmation of Diabetes: After 72 hours, measure the fasting blood glucose levels. Rats with glucose levels above a certain threshold (e.g., 200 mg/dL) are considered diabetic.[21]

-

Treatment: Administer the benzothiazole test compounds orally to the diabetic rats daily for a specified period (e.g., 14-28 days).

-

Blood Glucose Monitoring: Monitor fasting blood glucose levels at regular intervals throughout the treatment period.

-

Data Analysis: Compare the reduction in blood glucose levels in the treated groups with that of the diabetic control group and a group treated with a standard antidiabetic drug (e.g., pioglitazone).[22]

3.2.3. Maximal Electroshock (MES) Test (Anticonvulsant)

The MES test is a model for generalized tonic-clonic seizures.

Procedure:

-

Compound Administration: Administer the test benzothiazole compound to mice or rats at various doses.

-

Induction of Seizure: At the time of peak effect of the compound, deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.[3]

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: The abolition of the tonic hindlimb extension is considered protection.[3]

-

Data Analysis: Determine the median effective dose (ED50) of the compound required to protect 50% of the animals from the seizure.[3]

Synthesis of Benzothiazole Analogues

A common and versatile method for the synthesis of 2-aminobenzothiazole (B30445) derivatives involves the reaction of an appropriately substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of a halogen, such as bromine. This oxidative cyclization reaction provides a straightforward route to the core benzothiazole structure, which can then be further modified to generate a diverse library of analogues.

Conclusion

The benzothiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant effects, highlight the significant potential of this class of compounds. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon in their quest to develop novel and effective drugs for a range of human diseases. Further exploration of the structure-activity relationships and mechanisms of action of benzothiazole analogues will undoubtedly lead to the identification of even more potent and selective therapeutic candidates.

References

- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 6. researchgate.net [researchgate.net]

- 7. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchhub.com [researchhub.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. benchchem.com [benchchem.com]

- 12. inotiv.com [inotiv.com]

- 13. Benzothiazole-based Compounds in Antibacterial Drug Discovery: Ingenta Connect [ingentaconnect.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-2(3H)-benzothiazolone (CAS Number: 20600-44-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, biological activities, and hazards associated with 5-Chloro-2(3H)-benzothiazolone.

Chemical and Physical Properties

5-Chloro-2(3H)-benzothiazolone is a halogenated heterocyclic organic compound. It presents as a white to off-white or light yellow crystalline solid at room temperature and is generally odorless.[1] It has limited solubility in water but is more soluble in polar organic solvents like dimethylformamide (DMF) and ethanol.[1]

Table 1: Physicochemical Properties of 5-Chloro-2(3H)-benzothiazolone

| Property | Value | Reference |

| CAS Number | 20600-44-6 | [2] |

| Molecular Formula | C₇H₄ClNOS | [3] |

| Molecular Weight | 185.63 g/mol | [3] |

| Appearance | White to light yellow to green powder/crystal | [1] |

| Melting Point | 234.0 to 238.0 °C | [4] |

| pKa (Predicted) | 9.57 ± 0.20 | |

| LogP (XLogP3) | 2.4 | [3] |

| Solubility | Limited in water; soluble in DMF and ethanol | [1] |

| SMILES | Clc1ccc2c(c1)[nH]c(=O)s2 | [2] |

| InChIKey | NOVHYVKPKWACML-UHFFFAOYSA-N |

Synthesis and Analytical Methods

Synthesis

The synthesis of 5-Chloro-2(3H)-benzothiazolone typically involves the cyclization of an ortho-aminothiophenol derivative. A general synthetic approach involves the reaction of 2-amino-4-chlorothiophenol with a carbonyl source, followed by cyclization.

Experimental Protocol: Synthesis of Ethyl (5-chloro-2(3H)-benzothiazolinone-3-yl)acetate (a derivative)

A published method for a derivative provides insight into the reaction conditions for modifying the core structure:

-

Dissolve 20 mmol of 5-Chloro-2(3H)-benzothiazolinone in 30 ml of acetone.

-

Add 22 mmol of potassium carbonate to the solution.

-

Add 20 mmol of ethyl bromoacetate (B1195939) to the mixture.

-

Reflux the reaction mixture for 4 hours.

-

After cooling to 0°C, pour the mixture into 100 ml of an ice-water mixture and stir for 1 hour at 0–10°C.

-

Filter the resulting precipitate, wash it with water, and dry it.

-

Recrystallize the product from ethanol.

Caption: Synthetic workflow for a derivative of 5-Chloro-2(3H)-benzothiazolone.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of 5-Chloro-2(3H)-benzothiazolone and its derivatives.

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid. A typical starting condition is 60:40 (v/v) acetonitrile:water.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 324 nm).[5]

-

Column Temperature: 30°C.[5]

-

Injection Volume: 10 µL.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for the structural elucidation of 5-Chloro-2(3H)-benzothiazolone.

-

¹H NMR: The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The spectrum will show signals for the carbonyl carbon (around δ 170 ppm) and the aromatic carbons. For a derivative, 2-Chloro-N-(4-methoxybenzyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, the following peaks were observed in DMSO-d6: δ 21.50, 44.00, 49.88, 55.54, 114.70, 121.12, 121.35, 121.59, 121.67, 128.42, 133.30, 134.31, 145.97, 159.10, 167.71 ppm.[6]

Biological Activities and Potential Applications

The benzothiazole (B30560) scaffold is a well-established pharmacophore with a broad range of biological activities. While specific data for 5-Chloro-2(3H)-benzothiazolone is limited, its derivatives have shown significant potential in several therapeutic areas.

Antimicrobial and Antifungal Activity

Derivatives of 5-Chloro-2(3H)-benzothiazolone have been synthesized and evaluated for their antimicrobial and antifungal properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antiviral Activity

Hydrazone derivatives of 5-Chloro-2(3H)-benzothiazolinone have been screened for their antiviral activities against various viruses.

Experimental Protocol: Plaque Reduction Assay

-

Grow a confluent monolayer of host cells in a multi-well plate.

-

Infect the cells with a known titer of the virus.

-

After an adsorption period, remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound and a solidifying agent (e.g., agar (B569324) or methylcellulose).

-

Incubate the plates until plaques (zones of cell death) are visible.

-

Stain the cells and count the number of plaques.

-

The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

For example, certain benzothiazolyl-pyridine hybrids have demonstrated potent antiviral activity against H5N1 and SARS-CoV-2, with some compounds exhibiting IC₅₀ values in the low micromolar range.[8]

Anticonvulsant Activity

Derivatives of 2(3H)-benzothiazolone have been synthesized and evaluated for their anticonvulsant properties.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

-

Administer the test compound to a group of animals (e.g., mice or rats) via an appropriate route (e.g., intraperitoneally or orally).

-

After a specific period, subject the animals to a maximal electrical stimulus through corneal or auricular electrodes.

-

Observe the animals for the presence or absence of the tonic hind limb extension, which is indicative of a seizure.

-

The ED₅₀ value, the dose that protects 50% of the animals from the seizure, is determined.

Several 2(3H)-benzothiazolone derivatives have shown significant anticonvulsant activity in the MES test, with some compounds having ED₅₀ values as low as 7.6 mg/kg in mice.[9]

Human Chymase Inhibition

Benzothiazole-based compounds have been identified as potential inhibitors of human mast cell chymase, a serine protease implicated in inflammation and cardiovascular diseases.[10][11]

Experimental Protocol: Human Chymase Inhibition Assay

-

Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), the substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide), and various concentrations of the test inhibitor.

-

Initiate the reaction by adding a known amount of recombinant human chymase.

-

Monitor the enzymatic reaction by measuring the increase in absorbance of the product (p-nitroaniline) at 405 nm over time using a spectrophotometer or plate reader.

-

Calculate the initial reaction rates and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Caption: Workflow for the human chymase inhibition assay.

Hazards and Safety Information

5-Chloro-2(3H)-benzothiazolone is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

Table 2: GHS Hazard Classification for 5-Chloro-2(3H)-benzothiazolone

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Data sourced from PubChem.[3]

Toxicological Data

Handling and Storage

-

Handling: Use only outdoors or in a well-ventilated area.[1] Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[1] Store locked up.

Caption: Relationship between exposure routes, health effects, and precautions.

Conclusion

5-Chloro-2(3H)-benzothiazolone is a versatile heterocyclic compound with a foundation in pharmaceutical and agrochemical synthesis. Its derivatives exhibit a wide array of promising biological activities, including antimicrobial, antiviral, and anticonvulsant effects, as well as the potential for human chymase inhibition. While further research is needed to fully elucidate the mechanisms of action and toxicological profile of the parent compound, the existing data provides a strong basis for its continued investigation and development in medicinal chemistry. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its hazardous nature.

References

- 1. Page loading... [guidechem.com]

- 2. 2(3H)-benzothiazolone, 5-chloro- | CAS 20600-44-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 2(3H)-Benzothiazolone, 5-chloro- | C7H4ClNOS | CID 603829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-CHLORO-2-BENZOTHIAZOLINONE | 20600-44-6 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. arabjchem.org [arabjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 5-Chloro-2-benzothiazolinone: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-benzothiazolinone has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique chemical structure, featuring a reactive lactam and an electron-rich aromatic system, provides a scaffold for the development of a diverse array of biologically active molecules. This technical guide offers an in-depth exploration of the synthetic utility of this compound, presenting a compilation of key reactions, detailed experimental protocols, and a summary of the biological activities of its derivatives. Particular emphasis is placed on its application in the synthesis of compounds with antimicrobial and anticancer properties. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

The benzothiazole (B30560) core is a privileged scaffold in medicinal chemistry, found in a wide range of compounds exhibiting significant pharmacological activities. This compound, a key derivative of this family, has garnered considerable attention as a starting material for the synthesis of novel therapeutic agents. Its applications span from being an effective biocide and preservative in industrial formulations to a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of a chlorine atom at the 5-position modulates the electronic properties of the benzothiazole ring system, often enhancing the biological efficacy of its derivatives.

This guide will systematically cover the fundamental reactivity of this compound and provide detailed methodologies for its derivatization.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNOS | [2][3] |

| Molecular Weight | 185.63 g/mol | [2][3] |

| Appearance | White to gray solid | [2] |

| Melting Point | 234.0 to 238.0 °C | [2] |

| pKa | 9.57 ± 0.20 (Predicted) | [2] |

| CAS Number | 20600-44-6 | [2][3] |

Key Synthetic Transformations and Experimental Protocols

This compound serves as a versatile substrate for a variety of organic reactions, primarily involving modifications at the nitrogen atom of the lactam ring.

N-Alkylation Reactions

N-alkylation is a fundamental transformation for introducing diverse functionalities to the this compound scaffold. This reaction is typically achieved by treating the starting material with an appropriate alkylating agent in the presence of a base.

Logical Workflow for N-Alkylation:

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocol: Synthesis of N-Benzyl-5-chloro-2-benzothiazolinone

-

Materials: this compound, potassium carbonate (K₂CO₃), benzyl (B1604629) bromide, and anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from ethanol (B145695) to afford N-benzyl-5-chloro-2-benzothiazolinone.

-

This is a generalized protocol and may require optimization for specific substrates.

Synthesis of Hydrazide and Hydrazone Derivatives

The synthesis of hydrazide and subsequent hydrazone derivatives introduces a versatile pharmacophore that has been shown to exhibit a broad range of biological activities.

Reaction Scheme for Hydrazone Synthesis:

Caption: Synthetic pathway for hydrazone derivatives of this compound.

Experimental Protocol: Synthesis of (5-Chloro-2(3H)-benzothiazolinone-3-yl)acetohydrazide Derivatives

This protocol is adapted from the work of Gökçe et al.[4]

-

Step 1: Synthesis of Ethyl 2-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate

-

A mixture of 5-chloro-2(3H)-benzothiazolinone (0.05 mol), anhydrous potassium carbonate (0.075 mol), and ethyl chloroacetate (0.055 mol) in acetone (B3395972) (100 mL) is refluxed for 8 hours. The mixture is then cooled, filtered, and the solvent is evaporated under reduced pressure. The residue is crystallized from ethanol.

-

-

Step 2: Synthesis of 2-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide

-

A solution of ethyl 2-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (50 mL) is refluxed for 6 hours. The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol.

-

-

Step 3: General procedure for the synthesis of hydrazone derivatives

-

A mixture of 2-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide (0.001 mol) and the appropriate substituted aldehyde or ketone (0.001 mol) in absolute ethanol (15 mL) with a few drops of glacial acetic acid is refluxed for 4-6 hours. The mixture is cooled, and the precipitated solid is filtered, washed with water and cold ethanol, and then recrystallized from ethanol.

-

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a wide spectrum of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

Numerous studies have reported the synthesis of this compound derivatives with significant activity against various bacterial and fungal strains. The data below summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these compounds.

| Compound ID | R Group | Test Organism | MIC (µg/mL) | Reference |

| 3a | 4-Methylphenyl | Bacillus subtilis | - | [5] |

| 3b | 4-Nitrophenyl | Bacillus subtilis | - | [5] |

| 159 | Thiophene derivative | S. aureus | 6.25 ± 0.27 | [6] |

| P4A | Sulfanilamide derivative | S. aureus | - | [7][8] |

| P4B | Sulfanilamide derivative | E. coli | - | [7][8] |

Note: Specific MIC values were not always available in the cited abstracts; however, the compounds were reported to have significant activity.

Anticancer Activity

The anticancer potential of this compound derivatives has been extensively investigated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are a common metric for this activity.

| Compound ID | R Group | Cell Line | IC₅₀ (µM) | Reference |

| 2h | 3-propanoic acid | Leukemia (MOLT-4, SR) | <0.01-0.02 | [9][10] |

| 2h | 3-propanoic acid | Colon cancer (SW-620) | <0.01-0.02 | [9][10] |

| 2h | 3-propanoic acid | CNS cancer (SF-539) | <0.01-0.02 | [9][10] |

| 2h | 3-propanoic acid | Melanoma (SK-MEL-5) | <0.01-0.02 | [9][10] |

| 51 | Dichlorophenyl | Non-small cell lung cancer (HOP-92) | 0.0718 | [11] |

| BTD | Not specified | Colorectal cancer cells | ~7.5 | [12] |

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design of more potent and selective drug candidates. Recent studies have begun to elucidate the molecular pathways through which benzothiazole derivatives exert their anticancer effects.

Induction of Apoptosis via the PI3K/AKT Signaling Pathway

A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and growth.

Caption: Proposed mechanism of apoptosis induction by a benzothiazole derivative via the PI3K/AKT pathway.

Treatment with PB11 leads to the downregulation of PI3K and AKT, which in turn reduces the expression of the anti-apoptotic protein Bcl-2.[1] This allows the pro-apoptotic protein Bax to promote the release of cytochrome c from the mitochondria, activating the caspase cascade (caspase-9 and -3) and ultimately leading to programmed cell death.[1]

ROS-Mediated Mitochondrial Apoptosis Pathway

Another study demonstrated that a benzothiazole derivative (BTD) induces apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[12]

Caption: ROS-mediated mitochondrial apoptosis pathway induced by a benzothiazole derivative.

The accumulation of ROS leads to a loss of mitochondrial membrane potential, triggering the release of cytochrome c and the activation of caspases, culminating in apoptosis.[12]

Conclusion

This compound is a highly valuable and adaptable building block for the synthesis of a wide range of heterocyclic compounds with significant biological potential. The straightforward derivatization at the nitrogen atom allows for the introduction of diverse functional groups, leading to the generation of extensive compound libraries for drug discovery programs. The demonstrated antimicrobial and anticancer activities of its derivatives, coupled with an increasing understanding of their mechanisms of action, underscore the importance of this scaffold in medicinal chemistry. This technical guide provides a solid foundation of synthetic protocols and biological data to aid researchers in the further exploration and exploitation of this compound as a key starting material for the development of novel therapeutic agents.

References

- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. impactfactor.org [impactfactor.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

The Therapeutic Potential of Benzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole (B30560), a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation in a wide array of therapeutic areas. This technical guide provides an in-depth overview of the significant potential of benzothiazole derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, and neuroprotective applications. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms of action to serve as a comprehensive resource for professionals in drug discovery and development.

Anticancer Applications

Benzothiazole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various benzothiazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several derivatives against different cancer cell lines.

| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arylbenzothiazole | 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MDA-MB-468 (Breast) | Not specified | |

| 2-Arylbenzothiazole | 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | Not specified | |

| Pyridine-based | Substituted bromopyridine acetamide (B32628) benzothiazole | SKRB-3 (Breast) | 0.0012 | |

| Pyridine-based | Substituted bromopyridine acetamide benzothiazole | SW620 (Colon) | 0.0043 | |

| Pyridine-based | Substituted bromopyridine acetamide benzothiazole | A549 (Lung) | 0.044 | |

| Pyridine-based | Substituted bromopyridine acetamide benzothiazole | HepG2 (Liver) | 0.048 | |

| Indole-based | Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole | HT-29 (Colon) | 0.024 | |

| Indole-based | Chlorobenzyl indole semicarbazide benzothiazole | H460 (Lung) | 0.29 | |

| Indole-based | Chlorobenzyl indole semicarbazide benzothiazole | A549 (Lung) | 0.84 | |

| Indole-based | Chlorobenzyl indole semicarbazide benzothiazole | MDA-MB-231 (Breast) | 0.88 | |

| Thiazolidine-based | Nitrobenzylidene containing thiazolidine (B150603) derivative | MCF-7 (Breast) | 0.036 | |

| Thiazolidine-based | Nitrobenzylidene containing thiazolidine derivative | HepG2 (Liver) | 0.048 | |

| Urea-based | Urea benzothiazole | 60 cancer cell lines (average) | 0.38 (GI50) | |

| Styryl-based | Nitro-styryl containing benzothiazole | Pancreatic cancer cells | 27 ± 0.24 | |

| Styryl-based | Fluorostyryl benzothiazole | Pancreatic cancer cells | 35 ± 0.51 | |

| Acetamide-based | Derivative 61 | A549 (Lung) | 10.67 ± 2.02 (µg/mL) | |

| Acetamide-based | Derivative 62 | A549 (Lung) | 9.0 ± 1.0 (µg/mL) | |

| Carbohydrazide-based | N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 ± 1.17 (µg/mL) | |

| Carbohydrazide-based | N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP (Prostate) | 11.2 ± 0.79 (µg/mL) | |

| Naphthalimide-based | Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 ± 0.2 | |

| Naphthalimide-based | Naphthalimide derivative 67 | A549 (Lung) | 3.89 ± 0.3 | |

| Naphthalimide-based | Naphthalimide derivative 67 | MCF-7 (Breast) | 5.08 ± 0.3 | |

| 2-Substituted | Compound A (nitro substituent) | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | |

| 2-Substituted | Compound B (fluorine substituent) | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | |